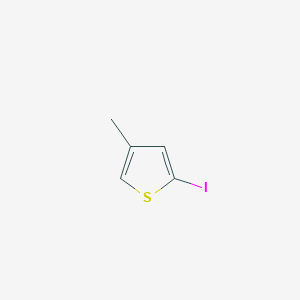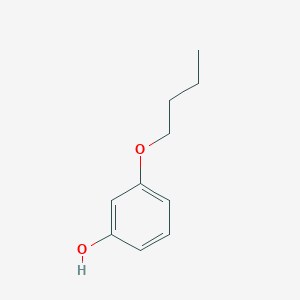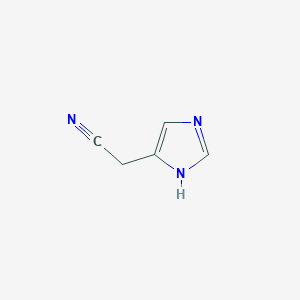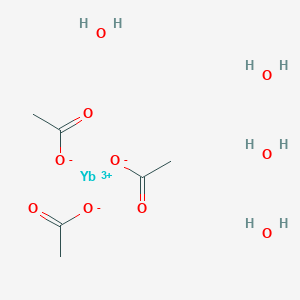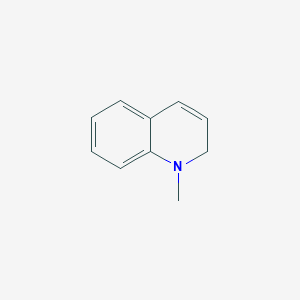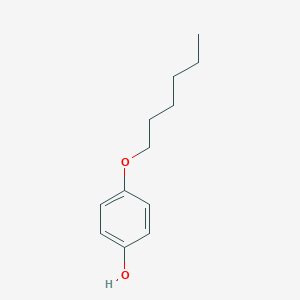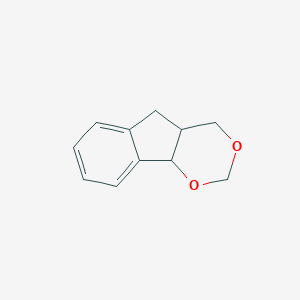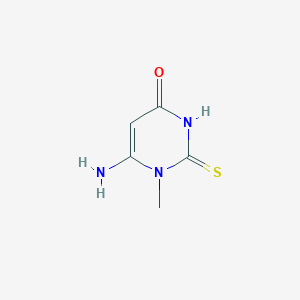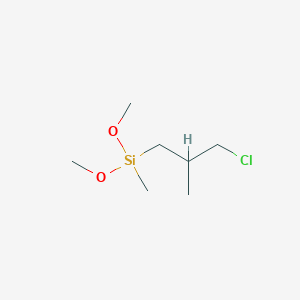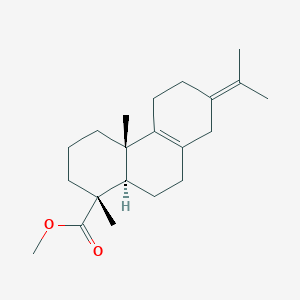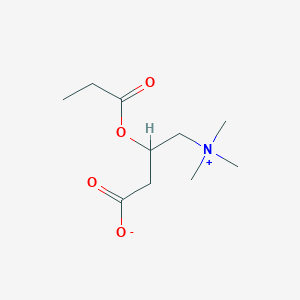
Dihexylphenylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexylphenylphosphine (DHPP) is a chemical compound that belongs to the family of phosphine compounds. It is widely used in scientific research, particularly in the field of organic chemistry, due to its unique properties. DHPP is a colorless liquid that is highly soluble in organic solvents and has a strong odor. It is also known as bis(hexylphenyl)phosphine or HPPH.
Mécanisme D'action
DHPP acts as a reducing agent by donating electrons to other molecules, thereby reducing them. This mechanism of action makes DHPP useful in a variety of chemical reactions, particularly in the reduction of carbonyl compounds to alcohols.
Effets Biochimiques Et Physiologiques
DHPP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies, and is not considered to be a significant health hazard.
Avantages Et Limitations Des Expériences En Laboratoire
DHPP has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and can be easily synthesized in the lab. DHPP is also a stable compound that can be stored for long periods of time without significant degradation.
However, there are also limitations to the use of DHPP in lab experiments. It is a highly reactive compound that must be handled with care, and can pose a significant safety risk if not handled properly. DHPP is also highly sensitive to air and moisture, and must be stored under inert conditions.
Orientations Futures
There are several future directions for research involving DHPP. One area of interest is the development of new synthetic methods for DHPP, which could lead to more efficient and cost-effective production of the compound. Another area of interest is the exploration of DHPP's potential as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DHPP, particularly in relation to its potential use in medical applications.
Méthodes De Synthèse
DHPP can be synthesized through a variety of methods, including the reaction of hexylmagnesium bromide with diphenylphosphine chloride, or the reaction of hexyl lithium with diphenylphosphine. Another method involves the reaction of hexyl bromide with diphenylphosphine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
DHPP is widely used in scientific research, particularly in the field of organic chemistry, due to its unique properties. It is commonly used as a reducing agent, as well as a ligand in metal-catalyzed reactions. DHPP can also be used as a stabilizer for radical reactions, and as a source of phosphorus in organic synthesis.
Propriétés
Numéro CAS |
18297-98-8 |
|---|---|
Nom du produit |
Dihexylphenylphosphine |
Formule moléculaire |
C18H31P |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
dihexyl(phenyl)phosphane |
InChI |
InChI=1S/C18H31P/c1-3-5-7-12-16-19(17-13-8-6-4-2)18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3 |
Clé InChI |
MRCWFLVFFDEGGJ-UHFFFAOYSA-N |
SMILES |
CCCCCCP(CCCCCC)C1=CC=CC=C1 |
SMILES canonique |
CCCCCCP(CCCCCC)C1=CC=CC=C1 |
Autres numéros CAS |
18297-98-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
